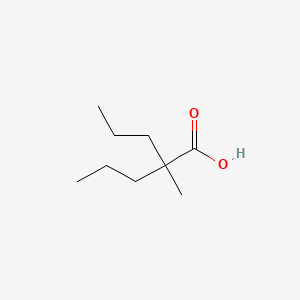

2-Methyl-2-propylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-propylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-6-9(3,7-5-2)8(10)11/h4-7H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHXOYWHJBTQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185054 | |

| Record name | 2-Methyl-2-n-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31113-56-1 | |

| Record name | 2-Methyl-2-n-propylpentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031113561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-n-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Kinetics of 2 Methyl 2 Propylpentanoic Acid Transformations

Mechanistic Investigations of Formation Reactions

The synthesis of α,α-disubstituted carboxylic acids like 2-methyl-2-propylpentanoic acid can be achieved through various synthetic routes. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and maximizing yields.

While not the most common method for the synthesis of tertiary carboxylic acids, free radical reactions can, in principle, contribute to their formation. Carboxyl radicals can be generated indirectly from carboxylic acids or their derivatives. libretexts.org One such method involves the conversion of the carboxylic acid to its anion, followed by electrolysis (Kolbe electrolysis). libretexts.org Another approach is the photochemically initiated reaction of derivatives like esters of N-hydroxypyridine-2-thione. libretexts.org

A free-radical chain mechanism typically involves three key stages: initiation, propagation, and termination. youtube.comkhanacademy.org

Initiation: The process begins with the formation of a free radical, often facilitated by an initiator that homolytically cleaves upon heating or irradiation. youtube.comlibretexts.org

Propagation: The initial radical abstracts an atom, creating a new radical species that then reacts with other molecules to form the desired product and regenerate a radical, continuing the chain. khanacademy.orglibretexts.org

Termination: The reaction concludes when two radicals combine to form a stable, non-radical product, thus ending the chain reaction. khanacademy.orglibretexts.org

A plausible, though not extensively documented for this specific molecule, free-radical pathway to a precursor of this compound could involve the radical addition to an appropriately substituted alkene.

Many organic reactions proceed through either a concerted or a stepwise mechanism, and the formation of α,α-disubstituted carboxylic acids can be analyzed in this context. psiberg.comquora.com

A concerted reaction occurs in a single step where all bond-breaking and bond-forming events happen simultaneously through a single transition state. youtube.compsiberg.com These reactions are often stereospecific. The Diels-Alder reaction is a classic example of a concerted process. psiberg.com

In contrast, a stepwise reaction involves multiple steps and the formation of one or more reactive intermediates, such as carbocations, carbanions, or radicals. youtube.comquora.com Each step has its own transition state. SN1 reactions are a typical example of a stepwise mechanism. quora.com

The Wolff rearrangement, a method for synthesizing carboxylic acid derivatives, can proceed through a pathway that generates a ketene (B1206846) from an α-diazoketone. This rearrangement is often considered a concerted process, although the exact mechanism can be influenced by reaction conditions. rsc.orgrsc.org This method can be utilized for the synthesis of α,α-disubstituted carboxylic acid derivatives. rsc.orgrsc.orgresearchgate.net The choice between a concerted and a stepwise mechanism can be influenced by factors such as solvent polarity and the stability of potential intermediates. researchgate.net

| Reaction Type | Key Characteristics | Example |

| Concerted | Single step, single transition state, no intermediates, often stereospecific. youtube.compsiberg.comquora.com | Diels-Alder Reaction psiberg.com |

| Stepwise | Multiple steps, multiple transition states, involves reactive intermediates. youtube.comquora.com | SN1 Reaction quora.com |

Catalysis plays a pivotal role in the synthesis of carboxylic acids, including sterically hindered ones like this compound, by influencing the reaction kinetics. Catalysts can accelerate reactions by providing an alternative reaction pathway with a lower activation energy.

Several catalytic methods are employed for the synthesis of α,α-disubstituted carboxylic acids:

Nickel-Catalyzed Carboxylation: Unactivated alkyl halides can be carboxylated with CO2 using a nickel catalyst under mild conditions. This method is notable for its broad scope and functional group tolerance. organic-chemistry.org

Palladium-Catalyzed Coupling: The coupling of aryl halides with ester enolates, catalyzed by palladium complexes with specific phosphine (B1218219) ligands, can produce α-aryl esters, which can be precursors to α,α-disubstituted acids. organic-chemistry.org

Iridium-Catalyzed Alkylation: Iridium pincer complexes can catalyze the α-alkylation of amides with alcohols through a borrowing hydrogen methodology, offering an environmentally benign route. organic-chemistry.org

Manganese-Catalyzed Alkylation: Carboxylic acid derivatives can be alkylated with alcohols using manganese catalysts via a hydrogen autotransfer mechanism. organic-chemistry.org

Wolff Rearrangement Promotion: While the Wolff rearrangement can be catalyst-free, certain promoters like hexafluoroisopropanol (HFIP) can activate the α-diazoketone through hydrogen bonding, facilitating the reaction under mild conditions. rsc.orgrsc.orgresearchgate.net

The kinetics of these catalytic reactions are often complex and can be described by models such as the Langmuir–Hinshelwood–Hougen–Watson (LHHW) or Eley–Rideal (ER) models for heterogeneous catalysis. nih.gov

| Catalytic Method | Catalyst/Promoter | Substrates | Product Type |

| Carboxylation | Nickel Complex | Alkyl Halides, CO2 | Carboxylic Acid organic-chemistry.org |

| Coupling | Palladium Complex | Aryl Halides, Ester Enolates | α-Aryl Ester organic-chemistry.org |

| Alkylation | Iridium Pincer Complex | Amides, Alcohols | α-Alkylated Amide organic-chemistry.org |

| Alkylation | Manganese Complex | Carboxylic Acid Derivatives, Alcohols | α-Alkylated Derivative organic-chemistry.org |

| Wolff Rearrangement | Hexafluoroisopropanol (HFIP) | α-Diazoketones | Carboxylic Acid Derivative rsc.orgrsc.org |

Derivatization Reactions for Research Purposes

Derivatization of this compound is essential for various research applications, particularly for enhancing its volatility and thermal stability for analytical techniques like gas chromatography (GC), and for creating derivatives with altered biological activity or for further synthetic transformations. libretexts.orgresearch-solution.com

Due to the steric hindrance around the carboxyl group in this compound, its esterification and amidation require specific conditions and catalysts.

Esterification: The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com For sterically hindered acids, the reaction is an equilibrium process, and driving it towards the ester product often requires using a large excess of the alcohol or removing water as it forms. masterorganicchemistry.commasterorganicchemistry.com Catalysts for the esterification of hindered carboxylic acids include tin(II) chloride, tetrabutyl titanate, and various metal chlorides. google.com The kinetics of esterification are influenced by temperature, catalyst loading, and the molar ratio of reactants. uobaghdad.edu.iqresearchgate.netjptcp.commdpi.com

Amidation: The formation of amides from sterically hindered carboxylic acids and amines is challenging due to the reduced nucleophilicity of the amine in a congested environment. chimia.ch Conventional coupling reagents may be inefficient. Alternative methods include the use of more reactive acylating agents or specialized catalytic systems. chimia.chnih.gov For instance, iron(III) chloride can catalyze direct amidation from esters under solvent-free conditions. nih.gov

Functional group interconversions are a cornerstone of organic synthesis and analysis, allowing for the transformation of one functional group into another. ub.eduimperial.ac.uksolubilityofthings.comdocsity.comfiveable.me For this compound, these transformations are crucial for preparing it for analysis or for use in further synthetic steps.

For analytical utility , particularly for gas chromatography (GC), the polar carboxyl group must be converted into a less polar, more volatile derivative. libretexts.orgcolostate.edu Common derivatization techniques include:

Alkylation (Esterification): As discussed, forming esters (e.g., methyl esters) is a primary method. Reagents like BF3-methanol are effective for creating fatty acid methyl esters (FAMEs). restek.com

Silylation: This involves replacing the acidic proton of the carboxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. restek.comsigmaaldrich.com

Acylation: While less common for the acid itself, related functional groups can be acylated to enhance volatility and detector response. libretexts.orgresearch-solution.com

For synthetic utility , the carboxyl group can be transformed into a variety of other functional groups, expanding the synthetic potential of the molecule. Examples include:

Reduction to an alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol (2-methyl-2-propylpentan-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH4). imperial.ac.uk

Conversion to an acyl halide: The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl chloride is a more reactive intermediate for subsequent reactions. nih.gov

Conversion to other acid derivatives: The carboxylic acid can be converted to anhydrides or other activated species to facilitate further reactions.

| Transformation | Reagent(s) | Product Functional Group | Purpose |

| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4, BF3) masterorganicchemistry.comrestek.com | Ester | Analytical (GC), Synthetic |

| Silylation | BSTFA, MSTFA restek.comsigmaaldrich.com | Silyl Ester | Analytical (GC) |

| Reduction | LiAlH4 imperial.ac.uk | Primary Alcohol | Synthetic |

| Acyl Halide Formation | SOCl2, (COCl)2 nih.gov | Acyl Halide | Synthetic |

| Amidation | Amine, Coupling Agent/Catalyst chimia.chnih.gov | Amide | Synthetic |

Theoretical and Computational Studies of Reaction Mechanisms

Given the complexity and often fleeting nature of transition states and reaction intermediates, computational chemistry has become an indispensable tool for elucidating the detailed mechanisms of organic reactions. These theoretical approaches allow for the characterization of structures and energies of species along a reaction coordinate that may be difficult or impossible to observe experimentally.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) theory, are instrumental in locating and characterizing transition state structures. A transition state represents the highest energy point along the minimum energy path of a reaction, and its structure and energy determine the activation barrier and, consequently, the reaction rate.

For transformations involving this compound, such as esterification or decarboxylation, identifying the transition state is key to understanding the reaction's feasibility and mechanism. For instance, in an acid-catalyzed esterification, the reaction is understood to proceed through a tetrahedral intermediate. Computational studies on analogous reactions, such as the esterification of other carboxylic acids, confirm that the initial step involves the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by an alcohol. The transition state for this nucleophilic attack, as well as the subsequent transition states for proton transfers and the elimination of water, can be precisely modeled.

The table below summarizes common computational methods and their applications in studying transition states of reactions involving carboxylic acids, which are applicable to the study of this compound.

| Computational Method | Basis Set | Application in Carboxylic Acid Reactions | Key Findings from Analogous Systems |

| Density Functional Theory (DFT) | |||

| B3LYP | 6-31+G | Geometry optimization of reactants, products, and transition states; Frequency calculations to confirm stationary points. | Used to study Menshutkin-like reactions of mesylate esters, showing how structural changes affect activation barriers. nih.gov |

| MPW1K | 6-31+G | Calculation of activation barrier heights, particularly for kinetic studies. | Provided accurate activation barriers for the reaction of mesylate esters with ammonia. nih.gov |

| Post-Hartree-Fock Methods | |||

| MP2 | 6-311++G** | Higher accuracy geometry optimizations and energy calculations. | Utilized in studies of carboxylic acid anhydride (B1165640) formation. |

| CCSD(T) | Varies | High-accuracy single-point energy calculations for refining reaction barriers. | Employed to determine the low-energy transition state in the reaction of pivalic acid with SO₃. nih.gov |

These computational tools allow chemists to predict the most likely reaction pathways and to understand the electronic and steric factors that govern the reactivity of molecules like this compound.

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. By mapping the PES for a reaction, chemists can visualize the entire landscape of a chemical transformation, including reactants, products, intermediates, and the transition states that connect them.

Analysis of the PES for a reaction of this compound would reveal the lowest energy pathway, known as the intrinsic reaction coordinate (IRC). Following the IRC from the transition state down to the reactants and products confirms that the calculated transition state indeed connects the intended species.

For example, in the bimolecular thermal decomposition of carboxylic acids, computational studies have shown that the presence of a second molecule (either water or another acid molecule) can significantly alter the PES. nih.gov These bimolecular pathways open up larger, less-strained cyclic transition states (6- or 8-centered) compared to the highly strained 4-centered unimolecular transition state. nih.gov This leads to a substantial reduction in the activation energy barriers, by as much as 20-45%, thereby increasing the rate of decomposition. nih.gov

A computational study on the decarboxylation of 3-hydroxybenzoic acid using a deep eutectic solvent system provides a visual example of a calculated potential energy surface. The study, employing DFT calculations, mapped out the energy changes as the reaction progresses from reactants to products, identifying all intermediates and transition states along the way. illinois.edu This type of analysis would be invaluable for understanding the decarboxylation of this compound, should it undergo such a transformation.

Similarly, the PES for the acid-catalyzed esterification of a carboxylic acid illustrates the multi-step nature of the reaction. chemguide.co.ukmasterorganicchemistry.com The surface would show energy wells corresponding to the starting materials, the protonated carboxylic acid, the tetrahedral intermediate, and the final ester product. The peaks on the surface correspond to the transition states for each step: nucleophilic attack, proton transfers, and the departure of the water leaving group. For a sterically hindered acid like this compound, the PES would likely show a higher activation energy for the initial nucleophilic attack compared to a less hindered acid, quantifying the impact of steric hindrance.

The key features identified through a potential energy surface analysis for a generic carboxylic acid reaction are summarized below.

| Feature of Potential Energy Surface | Description | Relevance to this compound |

| Reactant/Product Wells | Local energy minima corresponding to the stable structures of reactants and products. | Defines the overall thermodynamics (enthalpy change) of the reaction. |

| Intermediate Wells | Local energy minima along the reaction path, representing transient but stable species like the tetrahedral intermediate in esterification. | The depth of these wells indicates the stability of the intermediates. |

| Transition States (Saddle Points) | First-order saddle points on the PES, representing the maximum energy along the reaction coordinate but a minimum in all other directions. | The energy of the highest transition state relative to the reactants determines the overall activation energy and rate of the reaction. |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting reactants to products via the transition state. | Confirms the calculated transition state is correct and maps the geometric changes during the transformation. |

Through the detailed analysis of the potential energy surface, a comprehensive, quantitative picture of the reaction mechanism for transformations of this compound can be developed, guiding experimental efforts to optimize reaction conditions.

Advanced Characterization and Structural Elucidation Techniques

Spectroscopic Methods for Structural Analysis

Spectroscopic techniques are pivotal in elucidating the structure of 2-Methyl-2-propylpentanoic acid by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹³C NMR spectroscopy, which probes the carbon skeleton, is instrumental in identifying the number of unique carbon environments. The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound, recorded on a BRUKER HFX-90 instrument. nih.gov Although the detailed chemical shifts are not provided in the available data, a typical ¹³C NMR analysis would reveal distinct signals for the nine carbon atoms in the molecule, including the carboxylic acid carbon, the quaternary carbon at the second position, the methyl group, and the two propyl chains.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 175-185 |

| C2 (Quaternary) | 40-50 |

| C1 (Methyl) | 20-30 |

| Propyl Chain Carbons | 10-40 |

Note: This table represents predicted values based on typical chemical shifts for similar functional groups and may not reflect the exact experimental values.

Advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable in confirming the structural assignment of this compound. HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which would definitively establish the connectivity between the methyl and propyl groups to the quaternary carbon at the C2 position and their relationship to the carboxylic acid group. However, specific HMBC data for this compound is not currently documented in the surveyed scientific literature.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The PubChem database confirms the existence of a vapor phase IR spectrum for this compound. nih.gov The key characteristic absorption bands expected for a carboxylic acid like this compound are a broad O-H stretch from the carboxylic acid group, a sharp and strong C=O stretch, and C-H stretching and bending vibrations from the alkyl chains.

Table 2: Characteristic Infrared Absorption Bands for Carboxylic Acids

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad and strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong and sharp |

| C-H (Alkyl) | 2850-2960 | Stretching |

| C-H (Alkyl) | 1370-1470 | Bending |

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center. nih.gov The data reveals a fragmentation pattern with prominent peaks at m/z values of 57, 71, and 116, which correspond to the loss of specific fragments from the parent molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. While HRMS data for this compound is not explicitly available in the reviewed sources, it would be a critical step in its definitive characterization.

Table 3: Observed Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 116 | [M - C3H7]⁺ or [M - CH3 - C2H5]⁺ |

| 71 | [C5H11]⁺ |

| 57 | [C4H9]⁺ (likely t-butyl cation) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Predictions of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the structural elucidation and confirmation of compounds like this compound. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to calculate parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. mdpi.com

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for predicting both ¹H and ¹³C chemical shifts. mdpi.com The accuracy of these predictions can be very high, often achieving good agreement with experimental values, especially when results are scaled or combined with machine learning models. mdpi.comacs.org

In the context of this compound, computational methods can predict the chemical shifts for all its unique carbon and proton environments. The characteristic signals for carboxylic acids are well-established:

¹³C NMR: The carboxyl carbon (C=O) typically resonates in the 165–185 ppm range for saturated aliphatic acids. pressbooks.pub

¹H NMR: The acidic proton of the carboxyl group (-COOH) gives a characteristic singlet far downfield, usually around 12 δ. pressbooks.pub

However, the precise chemical shift of the acidic proton is highly dependent on factors like solvent, concentration, and the extent of hydrogen bonding, which can make its accurate prediction challenging using standard implicit solvent models. mdpi.compressbooks.pub Despite this, computational predictions for the less labile protons and all carbon atoms in the alkyl structure provide a valuable theoretical spectrum to compare against experimental data, helping to confirm the compound's structure. mdpi.com

Table 4: Typical Experimental NMR Chemical Shift Ranges for Functional Groups in this compound

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

| ¹³C | Carboxyl Carbon (-C OOH) | 165 - 185 | pressbooks.pub |

| Quaternary Alkyl Carbon (-C -(R)₃) | 30 - 50 | ||

| Methylene Carbon (-C H₂-) | 15 - 55 | ||

| Methyl Carbon (-C H₃) | 10 - 30 | ||

| ¹H | Carboxyl Proton (-COOH ) | 10 - 13 (typically ~12) | pressbooks.pub |

| Methylene Protons (-CH ₂-) | 1.2 - 1.7 | ||

| Methyl Protons (-CH ₃) | 0.8 - 1.2 |

Note: The specific shifts for this compound would be predicted using computational methods like GIAO-DFT.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemistry for Electronic Structure and Reactivity

Quantum chemistry provides a foundational understanding of the electronic makeup of a molecule, which in turn governs its reactivity.

Electronic Structure Calculations

Electronic structure calculations are pivotal for understanding the fundamental properties of a molecule. For 2-Methyl-2-propylpentanoic acid, methods like Hartree-Fock (HF) theory and, more commonly, Density Functional Theory (DFT) would be employed. researchgate.net DFT, in particular, offers a good balance between accuracy and computational cost for molecules of this size. researchgate.net

These calculations would typically utilize a basis set, which is a set of mathematical functions used to build molecular orbitals. Common choices include split-valence basis sets like 6-31G(d) or the more robust 6-31+G(d,p), which includes polarization and diffuse functions to better describe electron distribution, especially around the electronegative oxygen atoms of the carboxylic acid group. baranlab.org

The primary outputs of these calculations are the molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Table 1: Exemplary Calculated Electronic Properties for this compound

| Property | Hypothetical Value (Hartrees) | Description |

| HOMO Energy | -0.25 | Energy of the highest occupied molecular orbital, indicating susceptibility to electrophilic attack. |

| LUMO Energy | +0.05 | Energy of the lowest unoccupied molecular orbital, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 0.30 | Energy difference between HOMO and LUMO, related to chemical stability. |

| Total Energy | -500.123 | The total electronic energy of the molecule in its ground state. |

| Dipole Moment | 1.8 D | A measure of the overall polarity of the molecule. unisza.edu.my |

Note: The values in this table are hypothetical and serve as examples of what would be obtained from electronic structure calculations. Actual values would depend on the level of theory and basis set used.

Reactivity Indices and Prediction of Reaction Outcomes

From the electronic structure data, various reactivity indices can be calculated to predict how this compound might behave in a chemical reaction. These global reactivity descriptors, derived from DFT, provide a quantitative measure of chemical reactivity.

Key reactivity indices include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These indices are invaluable for predicting the outcomes of reactions. For instance, in an acid-base reaction, the most likely site for deprotonation is the acidic hydrogen of the carboxyl group. This can be confirmed by calculating the electrostatic potential map, which would show a region of high positive potential around this hydrogen. For electrophilic or nucleophilic substitution reactions, local reactivity descriptors like Fukui functions would be calculated to identify the most reactive atomic sites within the molecule. For example, quantum-chemical studies on similar heterocyclic carboxylic acid esters have shown that electron density distribution is a key factor in determining the regioselectivity of acylation reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemistry focuses on the static electronic structure, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. numberanalytics.com For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are essential for exploring its conformational landscape.

An MD simulation would begin by defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. researchgate.net The simulation then solves Newton's equations of motion for each atom, allowing the molecule's trajectory to be tracked over time.

By analyzing this trajectory, researchers can:

Identify the most stable, low-energy conformations of the molecule.

Determine the energy barriers between different conformations.

Understand how the molecule's shape changes in different environments, such as in a vacuum, in water, or in a non-polar solvent.

For carboxylic acids, MD simulations can be particularly useful for studying intermolecular interactions, such as the formation of hydrogen-bonded dimers, which are common for this class of compounds. Simulations can also shed light on how the molecule interacts with other species in a solution. mdpi.com

Theoretical Calculation of Chemical Properties Relevant to Reactivity

Computational chemistry allows for the prediction of a wide range of chemical properties that are directly relevant to reactivity. For this compound, these would include:

Acid Dissociation Constant (pKa): The pKa is a critical measure of a carboxylic acid's strength. Computational protocols have been developed to accurately calculate pKa values for organic molecules in aqueous media. acs.org These methods typically involve calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and solution, often using a combination of high-level quantum mechanical methods and a solvation model. acs.org

Bond Dissociation Energies (BDEs): BDEs can be calculated to predict which chemical bonds are most likely to break during a reaction. For example, the O-H bond in the carboxyl group is expected to have the lowest BDE, consistent with its acidic nature.

Vibrational Frequencies: Calculation of vibrational frequencies can predict the infrared (IR) spectrum of the molecule. nist.gov This is useful for both identifying the molecule and for confirming that a calculated structure corresponds to a stable minimum on the potential energy surface (i.e., no imaginary frequencies).

Table 2: Theoretically Calculable Properties for this compound

| Property | Description | Relevance to Reactivity |

| pKa | The negative logarithm of the acid dissociation constant. acs.org | Quantifies the acidity of the carboxyl group, a primary determinant of its chemical behavior. |

| O-H Bond Dissociation Energy | The energy required to break the O-H bond homolytically. | Indicates the strength of the acidic proton's bond and its likelihood of being donated. |

| C=O Vibrational Stretch | The frequency of the carbonyl group's stretching vibration in the IR spectrum. | Can be used to study hydrogen bonding and other intermolecular interactions that affect reactivity. |

| Octanol/Water Partition Coefficient (log P) | A measure of the molecule's lipophilicity. unisza.edu.my | Influences the molecule's solubility and transport properties, which can affect reaction rates in different phases. |

Validation of Computational Models with Experimental Data

A crucial step in any computational study is the validation of the theoretical models against experimental data. numberanalytics.com This ensures that the chosen computational methods are reliable and accurately describe the system of interest.

For this compound, calculated properties would be compared with known experimental values where available. For example:

Calculated IR and NMR spectra can be compared directly with experimental spectra. nih.gov

The calculated pKa can be compared with an experimentally measured value.

Calculated conformational energies can be validated against data from techniques like NMR spectroscopy that can probe molecular conformation.

In the absence of direct experimental data for this compound, validation would rely on comparing calculated results for structurally similar molecules (e.g., valproic acid, other branched-chain carboxylic acids) with their known experimental properties. sigmaaldrich.comthermofisher.com Close collaboration between computational and experimental chemists is often essential for robust validation. researchgate.net

Limitations and Challenges in Computational Approaches

Despite their power, computational methods are not without their limitations and challenges. researchgate.net

Computational Cost: High-accuracy quantum mechanical calculations can be computationally very expensive, especially for larger molecules or for simulations that span long timescales. mdpi.com This often necessitates a trade-off between accuracy and feasibility.

Approximations: All computational methods rely on approximations. For example, DFT methods depend on the choice of the exchange-correlation functional, and the accuracy of the results can vary depending on which functional is used. researchgate.net Similarly, the accuracy of MD simulations is limited by the quality of the force field parameters. researchgate.net

Solvent Effects: Accurately modeling the effects of a solvent is a significant challenge. While implicit solvent models are computationally efficient, they may not capture specific solute-solvent interactions like hydrogen bonding. Explicit solvent models are more accurate but dramatically increase the computational cost. acs.org

Complexity of Reaction Pathways: For complex reactions with multiple possible pathways and transition states, ensuring that all relevant parts of the potential energy surface have been explored can be difficult. mit.edu

For a molecule like this compound, a key challenge would be accurately modeling the conformational flexibility of the propyl and pentanoic acid chains while also correctly describing the electronic properties of the carboxylic acid group and its interactions with its environment.

Biochemical and Metabolic Research of Branched Chain Fatty Acid Analogues

In Vitro Studies of Enzymatic Transformations

The in vitro examination of enzymatic processes is crucial for elucidating the metabolic pathways of fatty acids. For 2-Methyl-2-propylpentanoic acid, its structure, featuring a methyl group at the alpha-carbon (C2), precludes it from direct entry into the standard beta-oxidation spiral that catabolizes straight-chain fatty acids. This necessitates alternative or modified enzymatic actions.

Fatty Acid β-Oxidation Pathways

Standard beta-oxidation is hindered for fatty acids with a methyl group at the C2 position. researchgate.net This is because the presence of this branch can interfere with the enzymatic reactions of the pathway. Mammals possess specific pathways to degrade 2-methyl-branched fatty acids via beta-oxidation, which may prevent their accumulation. nih.gov The initial activation of the fatty acid to its coenzyme A (CoA) thioester is a prerequisite for its entry into mitochondrial or peroxisomal oxidation pathways. nih.gov

The first step of each beta-oxidation cycle is the dehydrogenation of the acyl-CoA ester, a reaction catalyzed by a family of flavoproteins known as acyl-CoA dehydrogenases (ACADs). d-nb.infonih.gov These enzymes introduce a double bond between the α- and β-carbons of the fatty acyl-CoA molecule. utah.edu The specificity of ACADs is generally determined by the length of the acyl chain. utah.edu

For 2-methyl-branched acyl-CoAs, the enzymatic landscape is more complex. The analogue, valproyl-CoA (2-propylpentanoyl-CoA), is dehydrogenated by 2-methyl-branched chain acyl-CoA dehydrogenase (M/SBCAD). pharmgkb.org However, studies on peroxisomal oxidases, which also catalyze the desaturation of 2-methyl-branched acyl-CoAs, have shown that these enzymes can be highly stereospecific, acting only on the S-isomer of 2-methyl-branched fatty acids, while the R-isomer can act as an inhibitor. nih.gov The activity of these oxidases was not affected by valproyl-CoA. nih.gov This highlights the nuanced substrate specificity of the enzymes involved in branched-chain fatty acid metabolism.

Table 1: Acyl-CoA Dehydrogenases and Their Substrate Specificity

| Enzyme Family | Typical Substrates | Relevance to 2-Methyl-Branched Acyl-CoAs |

| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | C4 to C6 acyl-CoAs utah.edu | Potential involvement depending on chain length after initial oxidation cycles. |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | C6 to C12 acyl-CoAs utah.edu | May be involved in the oxidation of 2-Methyl-2-propylpentanoyl-CoA due to its C9 structure. |

| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | C12 to C18 acyl-CoAs utah.edu | Plays a role in the β-oxidation of medium- and long-chain 2-methylacyl-CoAs. d-nb.info |

| 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase (M/SBCAD) | Acyl-CoAs derived from branched-chain amino acids (e.g., isobutyryl-CoA, 2-methylbutyryl-CoA). wikipedia.org | Likely the primary dehydrogenase for 2-Methyl-2-propylpentanoyl-CoA, by analogy with valproyl-CoA. pharmgkb.org |

| Peroxisomal Acyl-CoA Oxidases | Very long-chain fatty acids, branched-chain fatty acids. nih.gov | Catalyze the desaturation of 2-methyl-branched acyl-CoAs, often with high stereospecificity. nih.gov |

This table is based on general knowledge of acyl-CoA dehydrogenases and may not reflect the specific activity with this compound due to a lack of direct studies.

The catabolism of branched-chain amino acids (BCAAs) such as valine, leucine (B10760876), and isoleucine, produces branched-chain acyl-CoA esters that are structurally similar to metabolites of this compound. nih.govresearchgate.net The enzyme 2-methyl-branched chain acyl-CoA dehydrogenase (M/SBCAD) is a key enzyme in the degradation pathway of valine and isoleucine. wikipedia.org Given that M/SBCAD acts on 2-methylbutyryl-CoA (from isoleucine) and isobutyryl-CoA (from valine), it is highly probable that it also recognizes and processes 2-Methyl-2-propylpentanoyl-CoA. This shared enzymatic step creates a direct metabolic link between the degradation of this exogenous fatty acid and the endogenous pathways for BCAA catabolism.

Oxidative Metabolic Pathways

Beyond beta-oxidation, fatty acids can undergo other oxidative transformations, often mediated by cytochrome P450 (CYP) enzymes. researchgate.net These reactions typically involve hydroxylation at various positions along the fatty acid chain. For the related compound valproic acid, hydroxylation is a major metabolic route. researchgate.net While direct studies on this compound are not available, it is plausible that it also serves as a substrate for CYP-mediated hydroxylation, leading to the formation of various hydroxylated metabolites. Another potential, though typically minor, pathway is omega-oxidation, which occurs in the endoplasmic reticulum and involves hydroxylation at the terminal carbon of the fatty acid. nih.gov

Glucuronidation and Amino Acid Conjugation Reactions

Conjugation reactions represent a significant pathway for the metabolism and elimination of xenobiotic compounds, including certain fatty acids. Glucuronidation, the attachment of glucuronic acid, is a common detoxification reaction. The structural analogue valproic acid is known to be metabolized via glucuronidation by UDP-glucuronyl transferases. researchgate.net It is therefore conceivable that this compound could also form a glucuronide conjugate.

Amino acid conjugation is another potential metabolic route. While less common for fatty acids, the formation of conjugates with amino acids like glycine (B1666218) and carnitine can occur. The activation of valproic acid to its CoA ester proceeds through the formation of an intermediate, valproyl-AMP, which is a novel cellular metabolite. nih.gov This activation is a necessary step before conjugation can occur.

Biochemical Regulation of Metabolic Pathways

Branched-chain fatty acids and their metabolites can influence cellular metabolism by regulating the activity of key enzymes or by altering substrate availability. Short-chain fatty acids (SCFAs) and branched-chain SCFAs are known to modulate glucose and lipid metabolism. nih.gov For instance, isobutyric and isovaleric acid have been shown to inhibit both basal and insulin-stimulated lipogenesis in primary rat adipocytes. nih.gov

The catabolism of this compound, particularly if it proceeds through the 2-methylcitrate cycle after being broken down to propionyl-CoA, could influence central carbon metabolism. researchgate.net The intermediates of this cycle can have regulatory roles. For example, an accumulation of 2-methylcitrate has been shown to inhibit sporulation in certain bacteria. researchgate.net Furthermore, as a branched-chain fatty acid, this compound or its metabolites might influence signaling pathways. Some SCFAs can act as inhibitors of histone deacetylases (HDACs), thereby affecting gene expression. frontiersin.org The structural similarity of this compound to these signaling molecules suggests it could potentially exert similar regulatory effects, although this has not been experimentally verified.

Mechanistic Enzymology of Related Systemsnih.gov

The metabolism of branched-chain fatty acids, such as this compound, involves a series of enzymatic reactions analogous to those for straight-chain fatty acids, but with important differences in enzyme specificity and reaction kinetics. The presence of alkyl branches, particularly at the α- or β-positions, can significantly influence substrate recognition and turnover rates by key metabolic enzymes. Due to the limited direct research on this compound, this section will discuss the mechanistic enzymology of systems that metabolize structurally similar compounds, primarily the well-studied branched-chain fatty acid, valproic acid (2-propylpentanoic acid). The additional methyl group at the C2 position of this compound is expected to introduce further steric challenges, affecting its interaction with these enzymes.

The primary enzymatic steps in the metabolism of such compounds are activation by acyl-CoA synthetases, dehydrogenation by acyl-CoA dehydrogenases, and transport into mitochondria via the carnitine shuttle.

Acyl-CoA Synthetase

The initial step in the metabolism of fatty acids is their activation to a thioester with coenzyme A (CoA). This reaction is catalyzed by acyl-CoA synthetases (ACS) in an ATP-dependent manner. The general mechanism proceeds in two steps: first, the formation of an acyl-adenylate (acyl-AMP) intermediate, and second, the reaction of the acyl-AMP with CoA to form acyl-CoA and release AMP.

A study on the activation of valproic acid (2-propylpentanoic acid) by a soluble extract from rat liver mitochondria identified the formation of valproyl-AMP as an intermediate. pharmgkb.org This reaction is believed to be catalyzed by a medium-chain acyl-CoA synthetase (ACSM). pharmgkb.orgnih.gov The formation of valproyl-AMP was found to be the sole product when CoA was absent from the reaction mixture. pharmgkb.org The synthesis of this intermediate was notably inhibited by octanoate, a straight-chain medium-chain fatty acid, suggesting competition for the same enzyme active site. pharmgkb.org

For this compound, the presence of an additional methyl group at the C2 position, creating a quaternary α-carbon, would likely present a significant steric hindrance for the active site of ACSM. While valproic acid is a substrate, the increased bulkiness of this compound could lead to a lower binding affinity (higher Km) and/or a lower catalytic rate (kcat).

Table 1: Substrate Specificity of Acyl-CoA Synthetases

| Enzyme Family | Typical Substrates | Notes on Branched-Chain Specificity |

|---|---|---|

| Short-Chain Acyl-CoA Synthetases (ACSS) | Acetate, Propionate, Butyrate | Generally do not process larger branched-chain fatty acids. |

| Medium-Chain Acyl-CoA Synthetases (ACSM) | C6-C10 fatty acids, Valproic acid | Can activate some branched-chain fatty acids; activity is sensitive to the branching structure. pharmgkb.orgnih.gov |

| Long-Chain Acyl-CoA Synthetases (ACSL) | C12-C20 fatty acids | Less likely to be involved in the activation of short, highly branched structures like this compound. |

| Very-Long-Chain Acyl-CoA Synthetases (ACSVL) | >C20 fatty acids | Not relevant for the activation of this compound. mdpi.com |

Acyl-CoA Dehydrogenase

Following activation, the acyl-CoA ester enters the β-oxidation pathway, with the first step being a dehydrogenation reaction catalyzed by an acyl-CoA dehydrogenase (ACAD) to create a double bond. carewellpharma.in The ACAD family of enzymes exhibits distinct specificities based on the acyl chain length. mdpi.comnih.gov

The metabolism of valproyl-CoA is known to be mediated by the short/branched-chain acyl-CoA dehydrogenase (ACADSB), also known as 2-methyl-branched chain acyl-CoA dehydrogenase. nih.gov This enzyme is responsible for the dehydrogenation of (S)-2-methylbutyryl-CoA, a metabolite of isoleucine, but also acts on other 2-methyl branched-chain substrates and short straight-chain acyl-CoAs. nih.gov The dehydrogenation of isobutyryl-CoA by this enzyme occurs stereospecifically. nih.gov

The introduction of a propyl group and an additional methyl group at the C2 position, as in 2-Methyl-2-propylpentanoyl-CoA, would significantly alter the substrate's shape compared to the natural substrates of ACADSB. The quaternary α-carbon would block the typical α,β-dehydrogenation reaction of β-oxidation because there is no hydrogen atom on the α-carbon to be removed. This structural feature makes it highly unlikely that 2-Methyl-2-propylpentanoyl-CoA can be processed by any standard ACAD enzyme in the first step of β-oxidation. Its metabolism would likely require alternative pathways, such as ω-oxidation, initiated by cytochrome P450 enzymes.

Table 2: Substrate Specificity of Human Acyl-CoA Dehydrogenases

| Enzyme | Abbreviation | Typical Substrate Chain Length | Specificity for Branched-Chains |

|---|---|---|---|

| Short-Chain Acyl-CoA Dehydrogenase | SCAD | C4-C6 | Can process some short branched-chains. |

| Medium-Chain Acyl-CoA Dehydrogenase | MCAD | C6-C12 | Primary enzyme for straight medium-chains; less active on branched-chains. |

| Long-Chain Acyl-CoA Dehydrogenase | LCAD | C12-C18 | Primarily for straight long-chains. |

| Very-Long-Chain Acyl-CoA Dehydrogenase | VLCAD | C14-C22 | Primarily for straight very-long-chains. carewellpharma.in |

| Short/Branched-Chain Acyl-CoA Dehydrogenase | ACADSB | C4-C6 (branched) | Highest activity for (S)-2-methylbutyryl-CoA and other 2-methyl branched substrates like valproyl-CoA. nih.govnih.gov |

| Isovaleryl-CoA Dehydrogenase | IVD | C5 (branched) | Specific for isovaleryl-CoA (from leucine metabolism). nih.gov |

Carnitine Acyltransferase

For fatty acids to be oxidized in the mitochondria, they must be transported across the inner mitochondrial membrane. Long-chain fatty acids require the carnitine shuttle system, which involves carnitine acyltransferases. nih.govkhanacademy.orgmdpi.com These enzymes catalyze the reversible transfer of an acyl group from CoA to carnitine.

The carnitine acyltransferase family includes:

Carnitine palmitoyltransferase I (CPT-I): Located on the outer mitochondrial membrane, it converts acyl-CoAs to acylcarnitines. khanacademy.orgmdpi.com

Carnitine-acylcarnitine translocase (CACT): Transports acylcarnitines across the inner mitochondrial membrane. mdpi.comnih.gov

Carnitine palmitoyltransferase II (CPT-II): Located on the inner mitochondrial membrane, it converts acylcarnitines back to acyl-CoAs in the mitochondrial matrix. khanacademy.orgmdpi.com

Carnitine acetyltransferase (CrAT): Primarily handles short-chain acyl groups. khanacademy.org

The efficiency of these enzymes with branched-chain substrates is variable. Studies on human carnitine acetyltransferase (CrAT) have shown it converts short- and medium-chain acyl-CoAs (C2 to C10), but has limited activity towards some branched-chain amino acid oxidation intermediates. Given that this compound is a C9 fatty acid, its CoA ester could potentially be a substrate for CrAT or another medium-chain-specific carnitine acyltransferase. However, the bulky 2,2-disubstituted structure might hinder its fit into the active site, potentially making it a poor substrate and limiting its entry into mitochondria for oxidation.

Lack of Specific Research Data for this compound Analytical Methods

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of specific, detailed research findings for the analytical method development and validation of the chemical compound This compound that would align with the requested article structure.

Specifically, there is an absence of detailed studies on:

LC-MS/MS Method Development: No dedicated papers on the development and validation of Liquid Chromatography-Tandem Mass Spectrometry methods for this specific compound were found.

UPLC Method Optimization for Impurity Profiling: Research on the use of Ultra-Performance Liquid Chromatography for creating impurity profiles of this compound is not available.

GC-MS Method Validation: Although Gas Chromatography-Mass Spectrometry has been used to identify the compound in mixtures, detailed method validation reports are not published. google.comsemanticscholar.org

Electrophoretic Techniques: There is no available literature on the analysis of this compound using techniques such as Capillary Electrophoresis.

Derivatization Strategies: Specific strategies for the derivatization of this compound to enhance detection and separation have not been described.

Quantitative Analysis in Complex Matrices: While the compound has been detected in rainwater, comprehensive methods for its quantitative analysis in complex research matrices, including full validation data, are not documented. semanticscholar.orgresearchgate.net

The compound is noted as an analog of the more widely studied valproic acid and has been used as a reagent in chemical synthesis. researchgate.netaacrjournals.orgacs.org However, the detailed analytical research that is publicly available for valproic acid does not extend to its isomer, this compound.

Due to the strict requirement to adhere solely to the provided outline and the lack of corresponding scientific data for "this compound," it is not possible to generate a scientifically accurate and informative article as requested.

Analytical Method Development and Validation for Research Applications

Method Validation Parameters for 2-Methyl-2-propylpentanoic Acid

The validation of analytical methods is a critical process in research and development to ensure that the chosen method is suitable for its intended purpose. For a compound like this compound, analytical methods, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), must undergo rigorous validation to demonstrate their performance. This involves assessing several key parameters, including linearity, precision, accuracy, and selectivity, to guarantee the reliability, reproducibility, and accuracy of the analytical data.

While specific validation studies exclusively for this compound are not extensively documented in publicly available literature, the validation parameters can be effectively illustrated based on established methods for short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs). These methods provide a strong indication of the expected performance for the analysis of this compound.

Linearity

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample within a specific range. This is typically evaluated by analyzing a series of standards of known concentrations and examining the correlation coefficient (R²) of the resulting calibration curve. For the analysis of short-chain fatty acids, methods commonly exhibit excellent linearity.

A typical GC-MS method for SCFAs, for instance, would be expected to show a strong linear relationship. nih.gov The linearity is generally assessed by preparing a series of calibration standards and analyzing them. The response of the instrument is then plotted against the concentration of the analyte.

Interactive Table: Illustrative Linearity Data for a GC-MS Method

| Concentration (µM) | Instrument Response (Peak Area) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,900 |

| 100 | 1,525,000 |

| Correlation Coefficient (R²) | >0.99 |

This table illustrates the expected linear response for a compound like this compound based on typical performance of GC-MS methods for similar analytes.

Precision

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

For bioanalytical methods, the precision around the mean value should not exceed 15% of the coefficient of variation (CV), except for the lower limit of quantification (LLOQ), where it should not exceed 20%. nih.gov Methods for analyzing short-chain fatty acids consistently demonstrate good reproducibility with low RSD values. nih.gov

Interactive Table: Illustrative Precision Data for an LC-MS/MS Method

| Analyte Concentration (µM) | Intra-day Precision (%RSD) (n=6) | Inter-day Precision (%RSD) (n=18, 3 days) |

| 5 (Low QC) | 4.2 | 5.5 |

| 50 (Mid QC) | 3.1 | 4.0 |

| 80 (High QC) | 2.5 | 3.2 |

This table represents typical precision results for a validated LC-MS/MS method for a branched-chain fatty acid, which would be analogous to what is expected for this compound.

Accuracy

Accuracy is the measure of the closeness of the experimental value to the nominal or known true value. It is determined by replicate analysis of samples containing known amounts of the analyte (quality control samples). The deviation of the mean from the true value serves as the measure of accuracy and is expressed as a percentage.

For bioanalytical method validation, the accuracy should be within ±15% of the nominal value, except for the LLOQ, where it should not deviate by more than 20%. nih.gov Studies on similar compounds report high recovery rates, indicating excellent accuracy. nih.gov

Interactive Table: Illustrative Accuracy Data for a GC-MS Method

| Spiked Concentration (µM) | Measured Concentration (Mean, n=6) | Accuracy (%) |

| 5 | 4.85 | 97.0 |

| 50 | 52.1 | 104.2 |

| 80 | 78.9 | 98.6 |

This table illustrates expected accuracy data for this compound, based on the performance of validated GC-MS methods for other short-chain fatty acids.

Selectivity

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. This is a particularly crucial parameter for this compound due to the existence of numerous structural isomers, such as other nonanoic acid isomers.

Achieving selectivity often requires sophisticated analytical techniques. For instance, the separation of branched-chain fatty acid isomers can be challenging and may necessitate specialized chromatographic columns or derivatization techniques. nih.gov The use of mass spectrometry is highly advantageous for selectivity, as it can distinguish between compounds with the same retention time but different mass-to-charge ratios. In the case of isomers with identical mass, chromatographic separation is paramount. Techniques like chiral chromatography can be employed if enantiomeric separation is required. sigmaaldrich.com

The validation of selectivity involves analyzing blank matrix samples from different sources to investigate for any interfering peaks at the retention time of the analyte. The absence of significant interfering peaks confirms the selectivity of the method.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Precursor for Complex Organic Molecules

While direct, large-scale applications of 2-Methyl-2-propylpentanoic acid as a precursor for a wide array of complex organic molecules are not extensively documented, its structural motif is present in various biologically active compounds and complex natural products. Its use is often implicated in synthetic strategies where a sterically hindered carboxylic acid moiety is required. The presence of the α-methyl and α-propyl groups provides a congested environment around the carboxylic acid function, which can influence the stereochemical outcome of reactions and impart specific conformational properties to the target molecule.

Research into the synthesis of complex molecules often involves the use of building blocks that can introduce specific structural features. Although not as commonly employed as other carboxylic acids, this compound serves as a potential starting material for the introduction of a neopentyl-like acidic group, which can be a key feature in molecules designed for specific biological targets. The synthesis of such complex molecules often relies on multi-step sequences where the unique steric and electronic properties of this acid can be strategically exploited.

Intermediate in the Synthesis of Specific Pharmaceutical Building Blocks

The utility of this compound as an intermediate is most prominently suggested in the field of medicinal chemistry for the synthesis of pharmaceutical building blocks. Structurally related compounds, such as 2-methyl-2-arylpropyl carboxylates, have been identified as important intermediates in the synthesis of antihistamine drugs like fexofenadine (B15129). google.com This suggests that this compound could be a valuable precursor for creating analogs of such drugs, where the aryl group is replaced by an alkyl group, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties.

The general class of 2-methyl-2-substituted propionic acid derivatives has been explored for various therapeutic applications. For instance, processes for preparing 2-methyl-2'-phenylpropionic acid derivatives, which exhibit antihistamine activity, have been patented. bldpharm.com These synthetic routes often involve the creation of a core structure where the this compound moiety could, in principle, be incorporated to generate novel pharmaceutical candidates. The synthesis of such building blocks is crucial for the development of new drugs with improved efficacy, selectivity, and safety profiles.

| Pharmaceutical Building Block Class | Potential Application | Relevant Compound Class |

| Antihistamines | Synthesis of fexofenadine analogs | 2-Methyl-2-arylpropyl carboxylates |

| Anti-inflammatory agents | Development of novel NSAIDs | 2-Arylpropionic acid derivatives |

| Neurological drugs | Creation of valproic acid analogs | Branched-chain carboxylic acids |

Derivatization for Novel Chemical Entities

The derivatization of this compound represents a key strategy for the generation of novel chemical entities with diverse biological activities. The carboxylic acid group serves as a versatile handle for a wide range of chemical transformations, including esterification, amidation, and the formation of acid chlorides. These derivatives can exhibit significantly different physicochemical properties and biological activities compared to the parent acid.

A notable example, although involving the closely related valproic acid (2-propylpentanoic acid), highlights the potential of this approach. A 1,3,4-thiadiazolylamide derivative of valproic acid, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide, has been synthesized and shown to possess both antiepileptic and analgesic activities. sigmaaldrich.com This demonstrates that the introduction of a heterocyclic amide moiety can lead to compounds with valuable therapeutic properties. Similarly, an in-silico designed N-(2-hydroxyphenyl)-2-propylpentanamide derivative of valproic acid has exhibited improved anti-proliferative activity in various cancer cell lines. nih.gov These findings strongly suggest that similar derivatization of this compound could yield novel compounds with potential applications in areas such as neurology and oncology. The additional methyl group in this compound could further influence the biological activity and metabolic stability of such derivatives.

| Derivative Class | Potential Biological Activity | Rationale |

| Amides and Esters | Anticonvulsant, Analgesic, Anticancer | Modification of pharmacokinetic and pharmacodynamic properties |

| Heterocyclic Conjugates | Enhanced target binding and specificity | Introduction of pharmacophoric groups |

| Acid Chlorides | Reactive intermediates for further synthesis | Versatile building blocks for complex molecules |

Solvents and Chemical Reagents in Specialized Reactions

The application of this compound as a solvent is generally limited. Its high reactivity and corrosive nature towards certain materials can make it unsuitable for broad use as a bulk solvent. biosynth.com However, these very properties can be advantageous in specific, specialized chemical reactions where it can act as both a reactant and a reaction medium.

In certain organic transformations, carboxylic acids can serve as catalysts or co-catalysts, particularly in reactions that proceed through protonated intermediates. While specific examples detailing the use of this compound as a catalyst are not widespread in the literature, its acidic nature and steric bulk could potentially be exploited to control the selectivity of certain reactions. For instance, in esterification or acetal (B89532) formation reactions, a sterically hindered carboxylic acid might influence the reaction pathway in a unique manner compared to smaller, less hindered acids.

Furthermore, in high-temperature reactions or under specific conditions, this compound could act as a reagent. For example, it can react with other compounds to form new products such as hippuric acid or citric acid, potentially through a free radical chain mechanism. biosynth.com Its role in these specialized applications is an area that warrants further investigation to fully understand its potential as a functional chemical reagent beyond its more established role as a synthetic intermediate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.